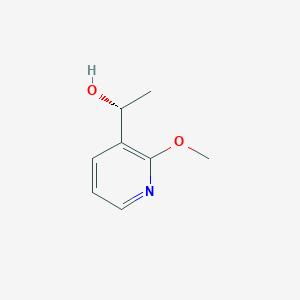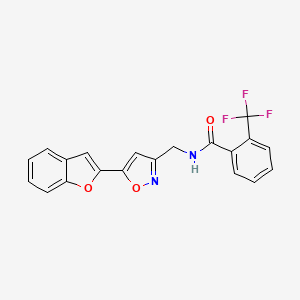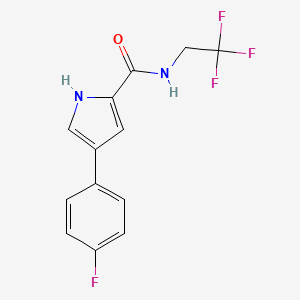
6-(2,5-Dimethylphenyl)pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethylphenyl)pyridazine-3-thiol is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2,5-dimethylphenyl group and a thiol group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been involved in studies concerning the synthesis of heteroaromatic compounds, showcasing its role in the development of novel chemical structures. Research by Jaska et al. (2006) on triphenylene analogues revealed insights into the synthesis, structure, and photophysical properties of related heteroaromatic compounds with B2N2C2 cores. These studies are fundamental for understanding the molecular framework and electronic characteristics of compounds like 6-(2,5-Dimethylphenyl)pyridazine-3-thiol (Jaska et al., 2006).
Antimicrobial and Antifungal Activities
Research exploring the biological activity of compounds derived from or related to this compound has highlighted their potential in antimicrobial and antifungal applications. Sayed et al. (2003) investigated new heterocyclic compounds for expected biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003).
Photophysical Properties and Metal Coordination
Studies on the photophysical properties and metal coordination abilities of related compounds provide insights into their potential applications in materials science and photophysics. Manzano et al. (2008) researched the self-assembly of ligands designed for building metallic grids, which included anion encapsulation and diffusion NMR spectroscopy, suggesting applications in molecular engineering and supramolecular chemistry (Manzano et al., 2008).
Anticonvulsant Activity
Explorations into the medical applications have included the synthesis and evaluation of derivatives for anticonvulsant activity. Hallot et al. (1986) synthesized and evaluated a series of derivatives for their anticonvulsant efficacy, presenting a promising avenue for therapeutic development (Hallot et al., 1986).
Antiproliferative Activity Against Cancer Cells
The synthesis of novel compounds and their evaluation for antiproliferative activity against cancer cells have also been a significant area of study. Park et al. (2015) discovered and synthesized allylthioaralkylthiopyridazines with notable antiproliferative activity against MCF-7 and Hep3B cells, marking important progress in cancer chemotherapy research (Park et al., 2015).
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSGMWKMRVZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

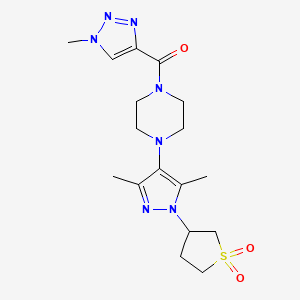

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
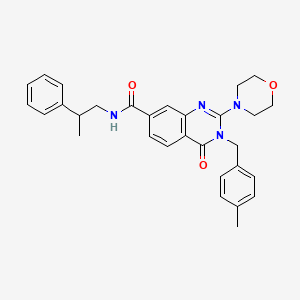
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)

